molecular formula C15H22N2O2 B5353543 N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B5353543
M. Wt: 262.35 g/mol
InChI Key: WTFGWSXZYWEVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with methyl groups and a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3,5-dimethylpiperidine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group is believed to play a crucial role in binding to these targets, while the piperidine ring modulates the compound’s overall conformation and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-amine
  • N-(2-hydroxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
  • N-(2-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide

Uniqueness

N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and carboxamide groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-12(2)10-17(9-11)15(18)16-13-6-4-5-7-14(13)19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFGWSXZYWEVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.